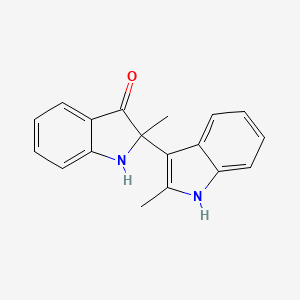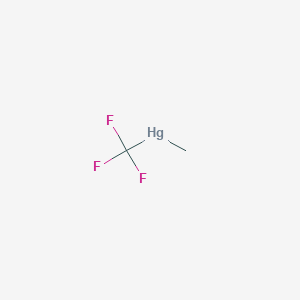
Methyl(trifluoromethyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(trifluoromethyl)mercury is an organomercury compound characterized by the presence of a trifluoromethyl group attached to a mercury atom
准备方法
Synthetic Routes and Reaction Conditions
Methyl(trifluoromethyl)mercury can be synthesized through the reaction of bis(trifluoromethyl)mercury with methylating agents. One common method involves the reaction of bis(trifluoromethyl)mercury with methyl iodide under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound is less common due to the toxicity and handling challenges associated with mercury compounds. when produced, it follows similar synthetic routes as described above, with additional safety and containment measures to prevent environmental contamination and exposure to workers.
化学反应分析
Types of Reactions
Methyl(trifluoromethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are typically carried out under controlled laboratory conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halothis compound compounds .
科学研究应用
Methyl(trifluoromethyl)mercury has several applications in scientific research:
作用机制
The mechanism of action of methyl(trifluoromethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cellular toxicity .
相似化合物的比较
Similar Compounds
Methylmercury: Similar in structure but lacks the trifluoromethyl group. It is known for its neurotoxicity and environmental impact.
Ethylmercury: Another organomercury compound with similar toxicological properties but different applications.
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethyltrimethylsilane share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
Methyl(trifluoromethyl)mercury is unique due to the presence of both a methyl and a trifluoromethyl group attached to mercury. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specific synthetic applications .
属性
CAS 编号 |
33327-63-8 |
|---|---|
分子式 |
C2H3F3Hg |
分子量 |
284.63 g/mol |
IUPAC 名称 |
methyl(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.CH3.Hg/c2-1(3)4;;/h;1H3; |
InChI 键 |
JCWDINBJKVEXAL-UHFFFAOYSA-N |
规范 SMILES |
C[Hg]C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


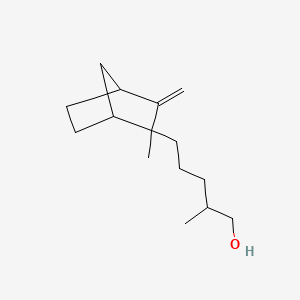
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
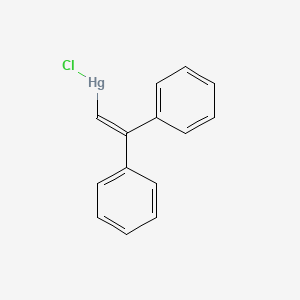
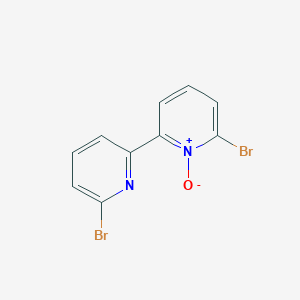
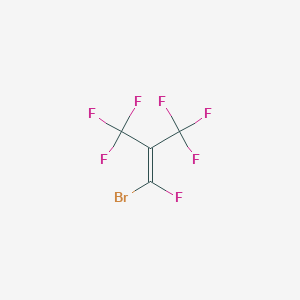

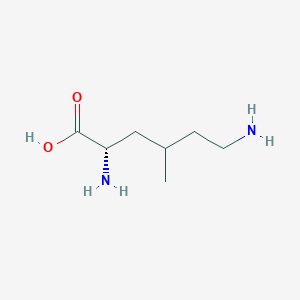
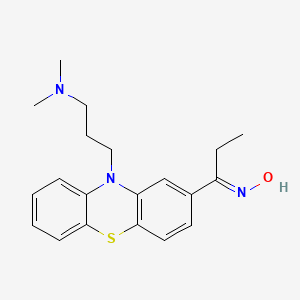
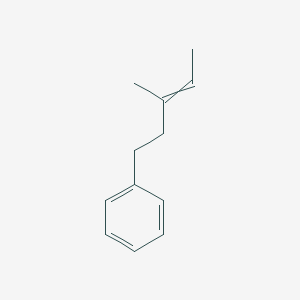
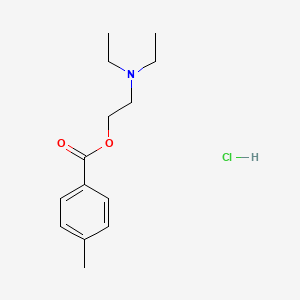
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
